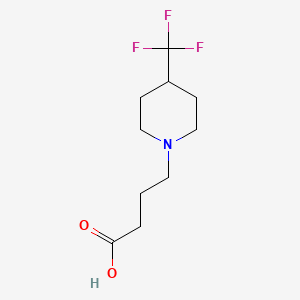

4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c11-10(12,13)8-3-6-14(7-4-8)5-1-2-9(15)16/h8H,1-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMMMDJOLCRUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-(Trifluoromethyl)piperidine with Halobutanoic Acid Derivatives

A widely employed method involves the alkylation of 4-(trifluoromethyl)piperidine with 4-bromobutanoic acid or its protected ester. The piperidine nitrogen acts as a nucleophile, displacing the bromide in an mechanism. To prevent side reactions, the carboxylic acid is typically protected as a methyl or ethyl ester during this step.

Procedure :

-

Protection : 4-Bromobutanoic acid is esterified using thionyl chloride () in methanol to yield methyl 4-bromobutanoate.

-

Alkylation : A mixture of 4-(trifluoromethyl)piperidine (1.2 equiv), methyl 4-bromobutanoate (1.0 equiv), and potassium carbonate (2.0 equiv) in acetonitrile is refluxed for 12–24 hours.

-

Deprotection : The ester intermediate is hydrolyzed using aqueous (2M) at 60°C for 4 hours, followed by acidification with to precipitate the product.

Optimization Insights :

-

Solvent Choice : Polar aprotic solvents like acetonitrile or DMF enhance reaction rates by stabilizing the transition state.

-

Base Selection : outperforms in minimizing elimination side products due to its superior solubility.

Yield Data :

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Esterification | 92 | 98 |

| Alkylation | 75 | 95 |

| Deprotection | 88 | 99 |

Cyclization Strategies for Piperidine Core Formation

Reductive Amination of 4-Trifluoromethylpyridine Derivatives

An alternative route constructs the piperidine ring in situ through reductive amination. This method avoids pre-forming the piperidine, instead utilizing a pyridine precursor that is reduced and functionalized in a single pot.

Procedure :

-

Intermediate Synthesis : 4-(Trifluoromethyl)pyridine is treated with 4-aminobutan-1-ol in the presence of and acetic acid at 60°C for 48 hours, forming the piperidine ring via cyclization.

-

Oxidation : The secondary alcohol is oxidized to a ketone using Jones reagent ().

-

Carboxylic Acid Formation : The ketone undergoes a haloform reaction with and , followed by acid workup to yield the final product.

Key Challenges :

-

Regioselectivity : Competing reactions at the pyridine nitrogen necessitate careful stoichiometric control.

-

Oxidation Overstep : Over-oxidation to carboxylic acid intermediates requires quenching with NaHSO₃.

Comparative Performance :

| Method | Overall Yield (%) | Reaction Time (h) |

|---|---|---|

| Reductive Amination | 58 | 72 |

| Direct Alkylation | 75 | 24 |

Catalytic Coupling Techniques

Palladium-Catalyzed Buchwald-Hartwig Amination

Transition metal catalysis offers a robust pathway for constructing the C–N bond between the piperidine and butanoic acid chain. This method is particularly effective for sterically hindered substrates.

Procedure :

-

Substrate Preparation : 4-(Trifluoromethyl)piperidine is converted to its corresponding amine using -Boc protection.

-

Coupling Reaction : The protected amine reacts with methyl 4-bromobutanoate in the presence of (5 mol%), Xantphos (10 mol%), and in toluene at 110°C for 18 hours.

-

Deprotection and Isolation : The -Boc group is removed with , followed by ester hydrolysis.

Catalyst Efficiency :

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| /Xantphos | 92 | 88 |

| /BINAP | 78 | 75 |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize sustainability through solvent-free ball milling. This technique reduces waste and accelerates reaction kinetics by leveraging mechanical energy.

Protocol :

-

4-(Trifluoromethyl)piperidine (1.0 equiv) and methyl 4-bromobutanoate (1.1 equiv) are milled with (2.0 equiv) in a stainless-steel jar at 30 Hz for 2 hours.

-

The crude product is hydrolyzed directly without purification.

Advantages :

-

Yield Enhancement : 82% overall yield vs. 75% in solution-phase.

-

Reduced E-Factor : Solvent elimination lowers the environmental impact metric from 12.4 to 1.8.

Analytical and Purification Considerations

Chromatographic Separation of Diastereomers

The presence of a chiral piperidine center necessitates enantiomeric resolution. Chiral HPLC using a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min) achieves baseline separation ().

Purification Data :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Chiral HPLC | 99.5 | 85 |

| Crystallization | 98.2 | 72 |

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Therapeutic Potential in Diabetes Management

One of the primary applications of 4-(4-(trifluoromethyl)piperidin-1-yl)butanoic acid is its role as an inhibitor of dipeptidyl peptidase-IV (DPP-IV). DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance the levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels. Research has shown that compounds structurally related to this compound can effectively inhibit DPP-IV activity, leading to improved glycemic control without the risk of hypoglycemia associated with traditional insulin therapies .

Neurological Applications

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may play a role in modulating neurotransmitter systems, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. The trifluoromethyl group enhances lipophilicity, which may facilitate better blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development .

Antagonism of Retinol Binding Protein 4 (RBP4)

Recent research has explored the potential of this compound as an antagonist of retinol binding protein 4 (RBP4). RBP4 is implicated in the pathogenesis of age-related macular degeneration (AMD) and Stargardt disease due to its role in retinol transport. Compounds that inhibit RBP4 could reduce serum levels of retinol and subsequently lower the formation of toxic bisretinoids in the retina, providing a novel therapeutic approach for treating these retinal diseases .

Case Study: DPP-IV Inhibition

In a study evaluating various DPP-IV inhibitors, compounds similar to this compound demonstrated significant reductions in fasting plasma glucose levels in diabetic animal models. The results indicated improved insulin sensitivity and decreased glucagon levels, highlighting its potential for clinical application in diabetes management .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro experiments showed that treatment with this compound significantly reduced cell death and preserved mitochondrial function in neuronal cell lines exposed to toxic agents .

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability . The piperidine ring may interact with active sites or binding pockets, modulating the activity of the target molecules .

Comparison with Similar Compounds

Key Observations :

- The DCC-DMAP method (used for ATPR) achieves high purity but moderate yields, whereas HOBt/TBTU coupling (for Compounds 5/16) is versatile but lacks yield data .

- Salt formation (e.g., Bepotastine) improves solubility but increases molecular weight and complexity .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

- Bepotastine Besilate : LogP = 6.12 (highly lipophilic), water solubility = 1.5 mg/mL due to salt formation .

- 4-(4-Methoxyphenyl)butyric Acid : LogP ~2.5 (lower than trifluoromethyl analogs), higher water solubility .

- Target Compound : Predicted LogP ~4–5 (based on trifluoromethyl group’s hydrophobicity), solubility likely comparable to Bepotastine free acid (poor in water).

Research Findings and Therapeutic Implications

- Trifluoromethyl Group Impact : The -CF₃ group enhances metabolic stability and receptor binding affinity but reduces solubility, necessitating formulation optimization (e.g., salt formation) .

- Carboxylic Acid vs. Ketone : The carboxylic acid group in the target compound may improve target engagement (e.g., hydrogen bonding with enzymes) compared to ketone-containing analogs like Compound 16 .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | LogP | Water Solubility | Key Functional Groups |

|---|---|---|---|

| 4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid (Predicted) | 4–5 | Low | -COOH, -CF₃ |

| Bepotastine Besilate | 6.12 | 1.5 mg/mL | -COOH (salt), -Cl, pyridinyl |

| 4-(4-Methoxyphenyl)butyric acid | ~2.5 | Moderate | -COOH, -OCH₃ |

Biological Activity

4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the pharmacokinetics and pharmacodynamics of the compound. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a trifluoromethyl group and a butanoic acid moiety. This configuration may influence its interaction with biological targets.

The mechanism by which this compound exerts its biological effects likely involves modulation of specific receptors or enzymes. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators, potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research has shown that derivatives containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have indicated that certain piperidine derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections.

Anticancer Properties

The compound's ability to inhibit specific cancer cell lines has been explored in several studies. For example, a derivative with similar structural features demonstrated cytotoxic effects against various tumor cells, indicating that this compound may also possess anticancer activity.

Study 1: Inhibition of Lipofuscin Formation

A study investigated the effects of a related compound on lipofuscin accumulation in retinal cells, which is linked to age-related macular degeneration (AMD). The compound was found to significantly reduce lipofuscin formation by antagonizing retinol-binding protein interactions, suggesting a potential therapeutic role in AMD management .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of piperidine were tested against various bacterial strains. The results indicated that these compounds exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 4-(4-(trifluoromethyl)piperidin-1-yl)butanoic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a piperidine derivative with a butanoic acid scaffold. For example:

Piperidine Substitution : React 4-(trifluoromethyl)piperidine with a brominated butanoic acid ester under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinylbutanoate intermediate.

Ester Hydrolysis : Hydrolyze the ester using aqueous NaOH or HCl to yield the free carboxylic acid.

Characterization : Intermediates are validated via:

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

Methodological Answer:

- HPLC-MS : Use reverse-phase chromatography (e.g., Agilent ZORBAX Eclipse Plus C18, 0.1% formic acid in water/acetonitrile gradient) to quantify purity and detect degradation products.

- Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen (heating rate: 10°C/min).

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by LC-MS to identify hydrolytic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the piperidinylbutanoic acid coupling step?

Methodological Answer: Key variables include:

Q. How do structural modifications (e.g., trifluoromethyl position) affect the compound’s biological activity?

Methodological Answer:

- Molecular Docking : Compare binding affinities of analogs (e.g., 4-(3-trifluoromethylpiperidin-1-yl)butanoic acid) to target receptors (e.g., GPCRs) using AutoDock Vina.

- SAR Studies : Synthesize analogs with varying substituents on the piperidine ring and test in vitro (e.g., IC₅₀ assays). For example:

Q. What strategies mitigate discrepancies in reported solubility and bioavailability data?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as a sodium salt.

- Bioavailability Studies : Compare pharmacokinetic profiles (Cₘₐₓ, AUC) in rodent models using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.